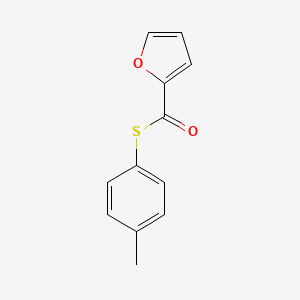

S-(4-methylphenyl) furan-2-carbothioate

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

S-(4-methylphenyl) furan-2-carbothioate |

InChI |

InChI=1S/C12H10O2S/c1-9-4-6-10(7-5-9)15-12(13)11-3-2-8-14-11/h2-8H,1H3 |

InChI Key |

LGMDWAVLRZKTPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Methylphenyl Furan 2 Carbothioate and Analogous Structures

Conventional Thioesterification Strategies

Conventional methods for thioester synthesis are widely employed due to their reliability and versatility. These strategies typically involve the activation of the carboxylic acid moiety of furan-2-carboxylic acid to facilitate nucleophilic attack by the thiol, in this case, 4-methylthiophenol.

Condensation of Thiols with Carboxylic Acids

Direct condensation of a carboxylic acid with a thiol is a common approach for forming thioesters. This reaction, however, requires specific reagents to drive the equilibrium towards the product by removing water or by activating the carboxylic acid.

Dehydrating agents are crucial in the direct esterification between a carboxylic acid and a thiol. One of the most widely used dehydrating agents for this purpose is N,N'-Dicyclohexylcarbodiimide (DCC). nih.govresearchgate.netsemanticscholar.org DCC facilitates the removal of water, which is formed during the condensation reaction, by reacting with it to form N,N'-dicyclohexylurea (DCU), a stable and poorly soluble byproduct that can often be removed by filtration. researchgate.netsemanticscholar.org The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the thiol, leading to the formation of the desired thioester and DCU. researchgate.net

Table 1: Thioesterification of Furan-2-carboxylic Acid with 4-methylthiophenol using DCC

| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Product |

| Furan-2-carboxylic acid | 4-methylthiophenol | DCC | Dichloromethane (DCM) or Tetrahydrofuran (THF) | S-(4-methylphenyl) furan-2-carbothioate |

Activating agents are employed to increase the electrophilicity of the carboxyl group, thereby promoting the thioesterification reaction. A prominent example of such an agent is 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.netchemicalbook.comresearchgate.net TBTU is a highly efficient coupling reagent that converts the carboxylic acid into a more reactive benzotriazolyl ester intermediate. researchgate.netniscpr.res.insigmaaldrich.com This activated intermediate readily reacts with the thiol, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the released tetrafluoroboric acid, to yield the thioester with high efficiency under mild conditions. researchgate.net

Table 2: TBTU-Mediated Thioesterification

| Carboxylic Acid | Thiol | Activating Agent | Base | Solvent | Product |

| Furan-2-carboxylic acid | 4-methylthiophenol | TBTU | Triethylamine (TEA) | Acetonitrile (B52724) or Ethyl Acetate (B1210297) | This compound |

Reaction of Acid Chlorides with Alkali Metal Thiolates

An alternative and highly effective method for the synthesis of thioesters involves the reaction of an acid chloride with an alkali metal thiolate. This method is advantageous as acid chlorides are highly reactive acylating agents. The synthesis of this compound via this route begins with the preparation of furan-2-carbonyl chloride. This is typically achieved by treating furan-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgcdhfinechemical.com

The subsequent step involves the reaction of the furan-2-carbonyl chloride with an alkali metal salt of 4-methylthiophenol, such as sodium 4-methylbenzenethiolate. The thiolate, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the thioester. This reaction is generally rapid and proceeds with high yield.

Table 3: Synthesis of this compound from Furan-2-carbonyl chloride

| Reactant 1 | Reactant 2 | Solvent | Product |

| Furan-2-carbonyl chloride | Sodium 4-methylbenzenethiolate | Tetrahydrofuran (THF) or Diethyl ether | This compound |

Alkylation of Thiocarboxylic Acids

The alkylation of a thiocarboxylic acid provides another synthetic pathway to thioesters. In the context of synthesizing this compound, this would involve the S-arylation of furan-2-carbothioic acid. Furan-2-carbothioic acid can be prepared from the corresponding carboxylic acid. The thiocarboxylic acid is then deprotonated with a suitable base to form the thiocarboxylate anion. This anion can then, in principle, react with an activated aryl electrophile, such as an aryl halide, in a nucleophilic substitution reaction to form the S-aryl thioester. However, the direct S-arylation of thiocarboxylates with aryl halides can be challenging and may require the use of a catalyst, such as a copper or palladium complex, to facilitate the cross-coupling reaction.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a versatile method for the formation of esters, ethers, and thioethers from alcohols. organic-chemistry.org It can be adapted for the synthesis of thioesters by reacting a carboxylic acid with a thiol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds through the formation of a highly reactive phosphonium (B103445) salt intermediate from the alcohol (in this case, the thiol acts as the nucleophile and the carboxylic acid as the acidic component). The carboxylate then deprotonates the thiol, and the resulting thiolate anion acts as the nucleophile, attacking the activated complex to form the thioester with inversion of configuration if a chiral alcohol were used. organic-chemistry.org One of the challenges of the traditional Mitsunobu reaction is the separation of the product from the phosphine oxide and hydrazo-dicarboxylate byproducts. tcichemicals.com

Table 4: Mitsunobu Reaction for Thioester Synthesis

| Carboxylic Acid | Thiol | Reagents | Solvent | Product |

| Furan-2-carboxylic acid | 4-methylthiophenol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | This compound |

Advanced and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of thioesters, including furan-2-carbothioates, has benefited from these advancements, with several innovative methods being reported.

Photocatalytic Oxidative Radical Addition

Photocatalytic methods offer a green and sustainable approach for chemical synthesis, utilizing visible light as an energy source. acs.org The synthesis of α-keto thiol esters has been achieved through a photocatalytic oxidative radical addition of thioic acids to alkenes. acs.orgnih.gov This process often employs an inexpensive organic photocatalyst like thioxanthone, with oxygen serving as a green oxidant and ethyl acetate as a benign solvent. acs.org The primary byproduct of this reaction is water, highlighting its environmental advantages. acs.orgacs.org

This method involves the generation of a carbonyl thiyl radical, which then adds to an alkene. researchgate.netresearchgate.net A three-component coupling reaction using feedstock aldehydes, alkenes or alkynes, and elemental sulfur can also produce thioesters through a direct photocatalyzed hydrogen atom transfer. researchgate.net These radical-based strategies provide an alternative to traditional nucleophilic substitution methods. researchgate.netresearchgate.net

Table 1: Examples of Photocatalytic Thioester Synthesis

| Reactants | Photocatalyst | Oxidant | Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Thioic Acid, Alkene | Thioxanthone | O₂ | EtOAc | α-Keto Thiol Ester | acs.org |

| Aldehyde, Alkene, Sulfur | Not Specified | Not Specified | Not Specified | Thioester | researchgate.net |

Direct Reactions of Tertiary Thioamides with Alkyl Halides in Aqueous Media

A highly efficient method for preparing thioesters involves the direct reaction of tertiary thioamides with alkyl halides in water. researchgate.netrsc.org This approach is notable for its use of an environmentally friendly solvent and catalytic amounts of additives like sodium iodide (NaI), hexadecyltrimethylammonium bromide (HTAB) as a phase-transfer catalyst, and 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org

The proposed mechanism proceeds through the S-alkylation of the thioamide by the alkyl halide, which is activated by NaI and facilitated by the phase-transfer catalyst. researchgate.netrsc.org This forms a thiouronium salt intermediate, which is subsequently hydrolyzed to yield the corresponding thioester in very good to excellent yields. researchgate.netrsc.org This method avoids the use of volatile organic solvents and demonstrates significant rate enhancement in aqueous media. researchgate.net

Table 2: Synthesis of Thioesters from Tertiary Thioamides in Water

| Thioamide | Alkyl Halide | Catalysts | Yield | Ref |

|---|---|---|---|---|

| Morpholino(phenyl)methanethione | 4-Nitrobenzyl bromide | NaI, HTAB, DABCO | 93% | researchgate.net |

| Morpholino(4-chlorophenyl)methanethione | Benzyl bromide | NaI, HTAB, DABCO | 95% | researchgate.net |

Dehydrogenative Coupling of Alcohols and Thiols

A waste-free and atom-economical route to thioesters is the dehydrogenative coupling of alcohols and thiols, which produces hydrogen gas as the only byproduct. exlibrisgroup.comresearchgate.net This transformation is effectively catalyzed by a well-defined acridine-based ruthenium pincer complex. researchgate.netelsevierpure.com The reaction proceeds with high selectivity, coupling equivalent amounts of alcohols and thiols to form various thioesters in good to excellent yields. exlibrisgroup.com

Mechanistic studies suggest an outer-sphere dehydrogenation process. exlibrisgroup.comnih.gov The thiol plays a dual role, acting as both a reactant and a ligand that assists in the catalytic cycle. elsevierpure.com This method represents a significant advancement over classical thioesterification methods that often generate substantial waste. exlibrisgroup.comresearchgate.net

Table 3: Ruthenium-Catalyzed Dehydrogenative Thioester Synthesis

| Alcohol | Thiol | Catalyst | Solvent | Yield | Ref |

|---|---|---|---|---|---|

| Benzyl alcohol | Thiophenol | Ru-Pincer Complex | Hexamethyldisiloxane | 95% | exlibrisgroup.com |

| 1-Hexanol | 1-Dodecanethiol | Ru-Pincer Complex | Hexamethyldisiloxane | 91% | exlibrisgroup.com |

Metal-Free and Solvent-Free Methodologies

In line with green chemistry principles, several metal-free and solvent-free methods for thioester synthesis have been developed. rsc.orgresearchgate.net One such approach is the base-initiated thioesterification of amides with various thiols, which proceeds efficiently under metal-free conditions and an air atmosphere. rsc.org

Another notable metal-free method is the visible-light-mediated cross-dehydrogenative coupling (PCDC) of aldehydes and thiols. acs.org This reaction uses an organic dye, such as Eosin Y, as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, generating water and tert-butanol (B103910) as benign byproducts. acs.org Additionally, direct Csp³–H bond oxidative thioesterification of methyl ketones with aromatic thiols or disulfides can be achieved using a TBAI/K₂S₂O₈ system, providing a simple route to α-ketothioesters. acs.org Some protocols also achieve the alkylation of thiols under solvent-free (neat) conditions, further enhancing their environmental credentials. jmaterenvironsci.com

One-Pot Synthetic Routes to Thioesters

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time, reagents, and solvents. Several one-pot procedures for preparing thioesters have been established.

One method involves the use of Grignard reagents (like ⁱPrMgCl) and an odorless thiol (such as 1-dodecanethiol) to convert esters directly into thioesters under mild conditions. acs.org This protocol shows excellent functional group tolerance and high yields. acs.org

Another versatile and odorless one-pot procedure utilizes the reaction of benzoic anhydrides, thiourea (B124793), and various organic halides or electron-deficient alkenes. beilstein-journals.orgnih.gov In this method, thiobenzoic acid is generated in situ from thiourea and the anhydride (B1165640), which then reacts with the third component. nih.gov A similar transition-metal-free approach uses sodium thiosulfate (B1220275) as a sulfur surrogate, which reacts with an anhydride and then an organic halide to form the thioester. rsc.org

Table 4: Comparison of One-Pot Thioester Syntheses

| Sulfur Source | Acyl Source | Electrophile | Key Reagents | Ref |

|---|---|---|---|---|

| 1-Dodecanethiol | Ester | N/A | ⁱPrMgCl | acs.org |

| Thiourea | Benzoic Anhydride | Alkyl Halide / Alkene | Et₃N | nih.gov |

Synthesis of Furan-2-carbothioate Complexes (e.g., Metal Thioesters)

The coordination chemistry of ligands containing both furan (B31954) and thioester or related functionalities is an area of active research. The synthesis of metal complexes with such ligands can lead to novel materials and catalysts.

For instance, dinuclear copper(II) and zinc(II) complexes have been synthesized using a ligand derived from the condensation of furan-2,5-dicarbonyl dichloride and N,N-diethylthiourea. vnu.edu.vn In these complexes, the deprotonated ligand coordinates to the metal ions through the sulfur and oxygen donor atoms of the aroylthiourea moieties. vnu.edu.vn

Table 5: Examples of Furan-Thio-Ligand Metal Complexes

| Metal | Ligand Source | Coordination Atoms | Complex Type | Ref |

|---|---|---|---|---|

| Cu(II), Zn(II) | Furan-2,5-dicarbonylbis(N,N-diethylthiourea) | S, O | Dinuclear | vnu.edu.vn |

| Mn(I) | (CO)₅Mn(4-F–C₆H₄) + Thiophenol | S, C (via reaction) | Organometallic Thioester | acs.org |

Spectroscopic and Structural Elucidation of S 4 Methylphenyl Furan 2 Carbothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The spectrum is expected to show distinct signals for the protons of the furan (B31954) ring and the p-tolyl group. The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum. Specifically, the proton at position 5 of the furan ring is expected to resonate as a multiplet. The proton at position 3 is also anticipated to appear as a multiplet, while the proton at position 4 would likely present as a multiplet as well.

The p-tolyl group protons will also exhibit characteristic signals. The two aromatic protons ortho to the sulfur atom are expected to appear as a doublet, while the two protons meta to the sulfur atom will also resonate as a doublet. A sharp singlet corresponding to the methyl group protons will be observed in the upfield region of the spectrum. For instance, in benzofuran-2-yl(p-tolyl)methanone, the methyl protons of the p-tolyl group appear as a singlet at approximately 2.46 ppm. rsc.org

A comparative analysis with S-(4-chlorophenyl) furan-2-carbothioate, where the protons on the furan ring appear at δ 7.65 (s, 1H), 7.28 (d, J = 3.1 Hz, 1H), and 6.60 (d, J = 1.6 Hz, 1H), can further aid in the approximate assignment of the furan protons in the title compound. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for S-(4-methylphenyl) furan-2-carbothioate

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Furan-H5 | Aromatic Region | Multiplet |

| Furan-H3 | Aromatic Region | Multiplet |

| Furan-H4 | Aromatic Region | Multiplet |

| p-tolyl-H (ortho to S) | Aromatic Region | Doublet |

| p-tolyl-H (meta to S) | Aromatic Region | Doublet |

| -CH₃ | Upfield Region (~2.4) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the analysis of analogous compounds, the chemical shifts for the carbon atoms of this compound can be predicted.

The carbonyl carbon of the thioester group is expected to have the most downfield chemical shift. In benzofuran-2-yl(p-tolyl)methanone, the carbonyl carbon appears at δ 184.0 ppm. rsc.org The carbons of the furan and p-tolyl rings will resonate in the aromatic region. For benzofuran-2-yl(p-tolyl)methanone, the carbon signals of the p-tolyl group are observed at δ 143.8, 134.6, 129.7, and 129.3 ppm, with the methyl carbon at 21.7 ppm. rsc.org The furan carbons are also expected in this region. For comparison, the ¹³C NMR spectrum of S-(4-chlorophenyl) furan-2-carbothioate shows signals for the furan ring carbons and the thioester carbonyl carbon at δ 177.15, 149.12, and 145.70 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C=O (Thioester) | ~180-185 |

| Furan Ring Carbons | Aromatic Region (110-150) |

| p-tolyl Ring Carbons | Aromatic Region (120-145) |

| -CH₃ | ~21-22 |

Advanced NMR Techniques for Molecular Connectivity

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in confirming the connectivity of the protons within the furan ring and the p-tolyl group.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying the connectivity between the furan ring, the thioester group, and the p-tolyl moiety. For example, correlations would be expected between the furan protons and the carbonyl carbon, as well as between the protons of the p-tolyl ring and the sulfur-bearing carbon.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₂H₁₀O₂S), the exact mass can be calculated. While a specific HRMS spectrum for the title compound was not found in the literature, the expected monoisotopic mass would be a key identifier. For the related compound S-(4-chlorophenyl) furan-2-carbothioate, the MS (ESI) m/z was found to be 244. rsc.org

Analysis of Fragmentation Patterns

The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. In the mass spectrum of this compound, several characteristic fragmentation pathways can be anticipated.

One likely fragmentation would be the cleavage of the thioester bond, leading to the formation of a furanoyl cation and a p-thiocresolate radical, or a p-tolylthio radical and a furanoyl cation. The furanoyl cation (C₅H₃O₂⁺) would give a peak at m/z 95. The p-tolylthio radical would not be detected, but the corresponding cation could potentially be formed.

Another expected fragmentation is the loss of carbon monoxide (CO) from the molecular ion or fragment ions. The cleavage of the bond between the sulfur atom and the p-tolyl ring could also occur, leading to a fragment corresponding to the p-tolyl cation (m/z 91).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the furan ring, the thioester group, and the p-substituted aromatic ring.

The furan ring typically shows several characteristic bands. These include C-H stretching vibrations for the aromatic-like ring protons, which are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the furan ring are generally observed in the region of 1622-1426 cm⁻¹. cam.ac.uk Furthermore, the in-plane bending of the furan C-H bonds and the stretching vibrations of the =C-O-C= moiety are anticipated in the fingerprint region, contributing to the unique spectral signature of the molecule. cam.ac.uk

A key feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) group of the thioester. The position of this band is influenced by the electronic effects of the adjacent sulfur atom and the furan ring. For α,β-unsaturated esters, the C=O stretch is typically found around 1713 cm⁻¹. researchgate.net The C-S stretching vibration, which is characteristically weak, is expected in the range of 700-600 cm⁻¹.

The p-tolyl group introduces additional characteristic absorptions. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹, and C-C stretching vibrations within the benzene (B151609) ring, which typically appear in the 1600-1400 cm⁻¹ region. chemspider.com The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. For a p-disubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Furan Ring C-H | > 3000 | Stretch |

| Furan Ring C=C | 1622 - 1426 | Stretch |

| Furan Ring =C-O-C= | 1220 - 1025 | Stretch |

| Thioester C=O | ~1713 | Stretch |

| Thioester C-S | 700 - 600 | Stretch |

| Aromatic C-H (p-tolyl) | > 3000 | Stretch |

| Aromatic C-C (p-tolyl) | 1600 - 1400 | Stretch |

| Aromatic C-H (p-tolyl) | 850 - 800 | Out-of-plane bend |

| Methyl C-H | 2980 - 2850 | Stretch |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature reviews, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, based on the known structures of related compounds, such as furan-2-carbothioamides and other thioesters, a detailed prediction of its solid-state structure can be made. bohrium.com

The bond lengths and angles within the this compound molecule are expected to conform to established values for similar chemical environments. The furan ring is anticipated to be planar, with C-O bond lengths of approximately 1.36 Å and C=C double bonds around 1.35 Å. The internal angles of the furan ring will be close to the typical pentagonal geometry.

The thioester linkage, -C(=O)S-, will have a C=O double bond length of approximately 1.21 Å and a C-S single bond length of about 1.77 Å. The bond angle of C-C(=O)-S is expected to be around 120°, consistent with sp² hybridization of the carbonyl carbon. The S-C(aryl) bond length should be in the range of 1.75-1.78 Å. The p-tolyl group will exhibit standard aromatic C-C bond lengths of approximately 1.39 Å and C-H bond lengths of about 0.95 Å. The C-C-C angles within the benzene ring will be close to 120°.

Table 2: Predicted Bond Lengths and Angles for this compound

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| Furan C-O | ~1.36 | C-C(=O)-S | ~120 |

| Furan C=C | ~1.35 | C(=O)-S-C(aryl) | ~100 |

| Thioester C=O | ~1.21 | C-S-C(aryl) | ~100 |

| Thioester C-S | ~1.77 | ||

| S-C(aryl) | 1.75 - 1.78 | ||

| Aromatic C-C | ~1.39 |

The rotational freedom around the C(O)-S and S-C(aryl) bonds will define the orientation of the p-tolyl group relative to the furan-2-carbothioate plane. The final conformation in the solid state will be a balance between minimizing steric hindrance and maximizing favorable crystal packing interactions.

While no coordination complexes of this compound are reported, insights can be drawn from related furan-2-carbothioamide (B93836) and thioether compounds. The oxygen atom of the furan ring, the carbonyl oxygen, and the sulfur atom of the thioester group all possess lone pairs of electrons and could potentially act as coordination sites for metal ions. The sulfur atom, in particular, is a soft donor and would be expected to coordinate to soft metal centers. The geometry of any resulting metal complex would be highly dependent on the nature of the metal ion and the other ligands present.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification and analytical assessment of this compound.

Given its molecular weight and likely volatility, this compound is amenable to analysis by Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification. GC analysis of furan derivatives is well-established, often utilizing capillary columns with non-polar or medium-polarity stationary phases. researchgate.netresearchgate.net The retention time of the compound would depend on its boiling point and its interaction with the stationary phase.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would be a suitable method. bohrium.com Detection could be achieved using a UV detector, as the furan and p-tolyl groups are chromophores that absorb UV light. HPLC is particularly useful for the analysis of aromatic sulfur compounds. bohrium.com

Table 3: Common Chromatographic Methods for the Analysis of Related Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV or Diode Array Detector (DAD) |

Coupled Techniques (e.g., GC-MS, HPLC-NMR)

The structural elucidation and analysis of this compound are significantly enhanced by the use of coupled or hyphenated analytical techniques. These methods, which combine a separation technique with a spectroscopic detection method, provide comprehensive data on the compound's identity, purity, and structural features. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-nuclear magnetic resonance spectroscopy (HPLC-NMR) are powerful examples of such techniques. While specific experimental data for this compound is not extensively documented in publicly available literature, its behavior can be predicted based on the well-established principles of analyzing structurally related compounds, such as aromatic thioesters and furan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture in the gas phase followed by their detection and fragmentation in a mass spectrometer, providing both retention time and a mass spectrum for each component.

Detailed Research Findings

In a hypothetical GC-MS analysis, this compound would be introduced into the GC, where it would travel through a capillary column. The retention time is dependent on the compound's volatility and its interaction with the stationary phase of the column. Given its molecular weight and structure, it is expected to be less volatile than simpler furans. The use of a non-polar or medium-polarity column, such as one with a diphenyl dimethyl polysiloxane stationary phase, would be appropriate. nist.gov The high temperatures in the GC injector and column are expected to keep the compound in its gaseous state for analysis.

Upon elution from the GC column, the molecule would enter the ion source of the mass spectrometer, typically undergoing electron ionization (EI). The resulting mass spectrum would display a molecular ion peak (M⁺) and a series of fragment ions, which are characteristic of the compound's structure. The fragmentation of thioesters often involves cleavage of the C-S and C-O bonds. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pattern for carbonyl compounds. nih.gov This could result in the formation of the furan-2-oyl cation or the 4-methylphenylthio radical.

Loss of the Thiol Moiety: A significant fragmentation pathway for thioesters is the loss of the thiol group as a neutral molecule or a radical. Studies on similar compounds have shown that the loss of a thiophenol is a major fragmentation reaction. nist.gov

Formation of Acylium Ions: The formation of a stable furan-2-carbonyl cation (m/z 95) is highly probable, resulting from the cleavage of the thioester bond. lew.ro This is a common feature in the mass spectra of furan-2-carbonyl compounds.

Fragmentation of the Aryl Group: The 4-methylphenyl group would also contribute to the fragmentation pattern, potentially showing a tropylium (B1234903) ion rearrangement.

A summary of predicted key analytical parameters for this compound in a typical GC-MS analysis is presented in the table below.

| Parameter | Predicted Value/Observation | Rationale |

| Retention Time | Moderate to high | Dependent on GC column and temperature program. Higher than more volatile furan derivatives. |

| Molecular Ion (M⁺) | m/z 218 | Calculated molecular weight of C₁₂H₁₀O₂S. |

| Key Fragment Ion 1 | m/z 95 | [C₅H₃O₂]⁺, Furan-2-oyl cation from cleavage of the C-S bond. lew.ro |

| Key Fragment Ion 2 | m/z 123 | [C₇H₇S]⁺, 4-Methylphenylthio cation. |

| Key Fragment Ion 3 | m/z 91 | [C₇H₇]⁺, Tropylium ion from the 4-methylphenyl group. |

| Key Fragment Ion 4 | m/z 67 | [C₄H₃O]⁺, Furan ring fragment. |

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

HPLC-NMR combines the powerful separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. This technique is particularly useful for non-volatile or thermally labile compounds and for resolving complex mixtures.

Detailed Research Findings

For the analysis of this compound, reversed-phase HPLC would be the method of choice. The retention behavior would be influenced by the hydrophobicity of the molecule. The aromatic rings and the sulfur atom contribute to its nonpolar character, suggesting strong retention on a C18 or phenyl-silica stationary phase. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net

Once separated by the HPLC column, the analyte would flow into the NMR spectrometer. Here, ¹H and ¹³C NMR spectra could be acquired.

¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of the hydrogen atoms. The aromatic protons of the furan and the 4-methylphenyl rings would resonate in the downfield region (typically δ 6.5-8.0 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.3-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the thioester would have a characteristic downfield chemical shift. The carbons of the aromatic rings would appear in the δ 120-150 ppm range.

The coupling of HPLC with NMR allows for the unambiguous assignment of NMR signals to a specific compound in a mixture, confirming the structure of this compound.

A summary of predicted key analytical parameters for this compound in a typical HPLC-NMR analysis is presented in the table below.

| Parameter | Predicted Value/Observation | Rationale |

| HPLC Retention | Strong retention on reversed-phase columns (e.g., C18). | Based on the hydrophobic nature of the aromatic rings and thioester group. nih.gov |

| ¹H NMR (Aromatic) | δ 6.5 - 8.0 ppm | Characteristic chemical shifts for protons on furan and benzene rings. |

| ¹H NMR (Methyl) | δ 2.3 - 2.5 ppm (singlet) | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ¹³C NMR (Carbonyl) | Downfield (e.g., δ 180-200 ppm) | Characteristic of a thioester carbonyl carbon. |

| ¹³C NMR (Aromatic) | δ 120 - 150 ppm | Typical range for carbons in furan and benzene rings. |

Reactivity and Mechanistic Studies of S 4 Methylphenyl Furan 2 Carbothioate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including thioesters. koreascience.kr This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the thiolate leaving group. koreascience.kr For S-(4-methylphenyl) furan-2-carbothioate, the leaving group would be 4-methylthiophenol.

Mechanistic Pathways of Acyl Transfer

The acyl transfer reactions of thioesters, such as this compound, with nucleophiles generally proceed through a tetrahedral intermediate. libretexts.org The reaction is initiated by the nucleophilic attack on the carbonyl carbon, which results in the formation of a transient, unstable tetrahedral species. This intermediate then collapses, expelling the leaving group—in this case, the 4-methylthiophenolate anion—to yield the acylated product.

The stability of the leaving group is a crucial factor in these reactions. Weaker bases are better leaving groups, and since thiolates (RS⁻) are weaker bases than alkoxides (RO⁻), thioesters are generally more reactive towards nucleophilic acyl substitution than their corresponding oxoesters. libretexts.org

In some instances, particularly in the alkaline hydrolysis of certain S-aryl thiobenzoates, a concerted, one-step associative pathway has been proposed, bypassing the traditional tetrahedral intermediate. acs.orgresearchgate.net Furthermore, for specific substrates under mild alkaline conditions, a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism, proceeding through a ketene (B1206846) intermediate, has also been observed. acs.orgresearchgate.net While these alternative pathways have been identified for related aryl thioesters, the predominant mechanism for most nucleophilic attacks on this compound is expected to be the classical two-step addition-elimination process via a tetrahedral intermediate.

Comparative Reactivity of Thioesters versus Oxoesters with Various Nucleophiles

Thioesters exhibit distinct reactivity profiles when compared to their oxygen-containing counterparts, oxoesters. This difference is largely attributed to the electronic properties of sulfur versus oxygen. The resonance stabilization of the ester group, which involves the delocalization of the lone pair of electrons from the oxygen atom into the carbonyl group, is less effective in thioesters. This is due to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon. Consequently, the carbonyl carbon of a thioester is more electrophilic and more susceptible to nucleophilic attack.

The relative reactivity of thioesters and oxoesters is highly dependent on the nature of the attacking nucleophile. Computational studies on simple models like methyl thioacetate (B1230152) and methyl acetate (B1210297) have provided valuable insights into these differences.

| Nucleophile | Relative Reactivity (Thioester vs. Oxoester) |

| Hydroxide (B78521) (OH⁻) | Similar reactivity |

| Amines (e.g., NH₃) | Thioesters are ~100-fold more reactive |

| Carbanions | Thioesters are at least 2000-fold more reactive |

This table is generated based on computational studies on methyl acetate and methyl thioacetate.

These findings indicate that while thioesters and oxoesters show similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. This enhanced reactivity makes thioesters valuable acylating agents in organic synthesis.

Hydrolysis of Thioesters

The hydrolysis of thioesters to yield a carboxylic acid and a thiol is a thermodynamically favorable process. libretexts.org This reaction can be catalyzed by either acid or base.

Under basic conditions (alkaline hydrolysis), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction proceeds through the aforementioned tetrahedral intermediate, which then collapses to form the carboxylate and the thiolate. For S-aryl thioesters, kinetic studies have revealed that the mechanism can be complex, sometimes involving a concerted pathway or an E1cB mechanism depending on the specific substrate and pH. acs.orgresearchgate.net

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule, a weaker nucleophile, can then attack the activated carbonyl group. Subsequent proton transfer and elimination of the thiol yield the carboxylic acid. The hydrolysis rates of thioesters are generally faster than those of amides but can be comparable to or faster than oxoesters, depending on the conditions. libretexts.org Studies have shown that the half-life of peptide bonds (amides) at neutral pH can be up to 1000 years, highlighting their kinetic stability compared to thioesters. libretexts.org

Transthioesterification Processes

Transthioesterification is an equilibrium process where the thioalkoxy group of a thioester is exchanged with another thiol. This reaction is a type of nucleophilic acyl substitution where a thiol acts as the nucleophile.

R-CO-SR' + R''-SH ⇌ R-CO-SR'' + R'-SH

This process is particularly relevant in biological systems, such as in the function of coenzyme A, and is also utilized in synthetic chemistry. The equilibrium position is determined by the relative acidities of the thiols and the stabilities of the thioesters. In the context of protein chemistry, transthioesterification is a key step in native chemical ligation, where an initial thioester linkage is formed and then undergoes intramolecular acyl transfer. nih.gov The reaction of this compound with another thiol would proceed through a tetrahedral intermediate, with the relative concentrations of the reactants and products at equilibrium depending on the specific thiols involved.

Reactions Involving the Furan (B31954) Heterocycle

The furan ring in this compound possesses aromatic character, but it is less aromatic than benzene (B151609). This reduced aromaticity allows it to behave as a diene in certain cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Cycloaddition Reactions of Furan Derivatives

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. zbaqchem.com Furans can act as the diene component in these reactions. zbaqchem.commdpi.com The reactivity of the furan ring in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents.

The carbothioate group at the 2-position of the furan ring in this compound is an electron-withdrawing group. Electron-withdrawing substituents generally decrease the reactivity of furan as a diene in normal-electron-demand Diels-Alder reactions. This is because they lower the energy of the highest occupied molecular orbital (HOMO) of the diene, increasing the HOMO-LUMO energy gap with the dienophile.

However, studies have shown that furan derivatives with electron-withdrawing substituents, such as 2-furoic acids and their esters, can still undergo Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.gov The reaction conditions can be tailored to promote the cycloaddition, for instance, by using water as a solvent, which can lead to a rate enhancement. nih.gov

The reaction of this compound with a dienophile like maleic anhydride (B1165640) would be expected to yield a 7-oxabicyclo[2.2.1]heptene derivative. zbaqchem.com The regioselectivity and stereoselectivity of such reactions can be complex and are influenced by both steric and electronic factors.

| Diene | Dienophile | Reaction Outcome |

| Furan | Maleic Anhydride | Forms a [4+2] cycloaddition product. zbaqchem.com |

| 2-Furoic Acid Derivatives | Maleimides | Reactive, especially in aqueous media. nih.gov |

| Furan | Dimethyl Acetylenedicarboxylate | Forms a monoadduct, with further additions possible. cdnsciencepub.com |

This table provides examples of Diels-Alder reactions involving furan and its derivatives.

Influence of Substituents on Furan Ring Reactivity

The reactivity of the furan ring is significantly modulated by the nature of its substituents. Furan is an electron-rich aromatic heterocycle, making it more reactive towards electrophiles than benzene. numberanalytics.compearson.com This heightened reactivity is due to the oxygen atom's ability to donate electron density to the ring. numberanalytics.com Electrophilic substitution reactions, such as nitration, halogenation, and acylation, predominantly occur at the 2- and 5-positions, as the carbocation intermediates formed during attack at these sites are more stabilized by resonance. numberanalytics.compearson.comscribd.com

The presence of substituents can either enhance or diminish this intrinsic reactivity.

Electron-donating groups (e.g., -CH₃, -OH, -OCH₃) further increase the electron density of the furan ring, making it even more reactive towards electrophiles than the unsubstituted furan. uobaghdad.edu.iq

Electron-withdrawing groups (e.g., -COOH, -CHO, -CN, -COR), such as the thioester group in this compound, decrease the ring's electron density. uobaghdad.edu.iq This deactivation makes the furan ring less reactive towards electrophilic attack compared to unsubstituted furan. uobaghdad.edu.iq

In the context of this compound, the S-acyl group at the 2-position acts as an electron-withdrawing group, deactivating the furan ring. If a second electrophilic substitution were to occur, it would be directed to the 4- or 5-position.

Furthermore, substituents play a critical role in the metabolic oxidation of the furan ring. This oxidation process can generate reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govnih.gov The degree of substitution on the furan ring influences which intermediate is formed, with more substituted furans tending to form more stable epoxide intermediates. nih.govnih.gov These reactive metabolites can interact with cellular nucleophiles, a process that is influenced by the specific substituents on the furan ring. nih.gov

Computational studies have also quantified the impact of substituents on furan ring reactions. For instance, in the ring-opening of 2-furylcarbenes, the nature of the substituent significantly affects the activation barrier, with groups like -NH₂, -OH, and -F raising the energy barrier due to their stabilizing effect on the carbene reactant. figshare.com

Reactions at the Alpha-Carbon of the Thioester Moiety

The carbon atom adjacent to the thioester's carbonyl group is designated as the alpha-carbon (α-carbon). chemistry.coachyoutube.com The hydrogen atoms attached to this α-carbon, known as α-hydrogens, exhibit notable acidity due to the electron-withdrawing nature of the adjacent carbonyl group. chemistry.coach This property is central to several key reactions involving the thioester moiety. A compound is considered "enolizable" if it possesses an α-carbon with one or more α-hydrogens. youtube.com

Enolization and Related Reactions

The acidity of α-hydrogens allows for their removal by a suitable base, leading to the formation of a resonance-stabilized intermediate known as an enolate. chemistry.coach Thioesters, like other carbonyl compounds, can undergo this deprotonation to form thioester enolates. youtube.com

The process of forming an enol or enolate is termed enolization and can be catalyzed by either acids or bases. chemistry.coachlibretexts.org

Base-catalyzed enolization: A base removes an α-hydrogen to form the enolate anion. chemistry.coach Strong bases like lithium diisopropylamide (LDA) are often required to completely convert esters and related derivatives into their enolates, as the pKa of the α-protons in esters is around 25. youtube.com

Acid-catalyzed enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen, which is then removed by a weak base to form the neutral enol. chemistry.coach

Enolates are powerful nucleophiles due to the delocalized negative charge on the α-carbon and the oxygen atom. libretexts.org This nucleophilicity allows them to participate in a variety of bond-forming reactions. Detailed quantum mechanics/molecular mechanics (QM/MM) studies on enzymes like α-methylacyl-CoA racemase have confirmed that the racemization of substrates proceeds through a planar enolate intermediate of a thioester. acs.org In this enzymatic process, a proton is first abstracted from the α-carbon, and the resulting planar enolate is subsequently reprotonated to yield the opposite stereoisomer. acs.org

Conjugate Addition to Alpha, Beta-Unsaturated Thioesters

Conjugate addition, also known as Michael addition, is a fundamental reaction involving α,β-unsaturated carbonyl compounds. nih.govsemanticscholar.org In this reaction, a nucleophile adds to the carbon-carbon double bond at the β-position relative to the carbonyl group. nih.govpressbooks.pub The electron-withdrawing carbonyl group activates the double bond, making the β-carbon electrophilic. pressbooks.publibretexts.org

While the most common examples involve α,β-unsaturated aldehydes and ketones, the same principle applies to α,β-unsaturated thioesters. The thioester group serves as the electron-withdrawing group that polarizes the conjugated system. The reaction mechanism involves the attack of a nucleophile on the electrophilic β-carbon, which generates a resonance-stabilized enolate intermediate. nih.govlibretexts.org This enolate is then typically protonated at the α-carbon to yield the final saturated product. pressbooks.pub

A wide array of nucleophiles can participate in conjugate addition reactions, including:

Organocopper reagents (Gilman reagents): These are particularly effective for adding alkyl groups to the β-position of α,β-unsaturated ketones. pressbooks.publibretexts.org

Amines: Primary and secondary amines readily add to α,β-unsaturated systems to form β-amino carbonyl compounds. pressbooks.pub

Thiols: The addition of thiols to α,β-unsaturated carbonyl compounds is an efficient method for forming carbon-sulfur bonds and can often proceed under mild, solvent-free conditions. semanticscholar.org

The choice between direct addition to the carbonyl (1,2-addition) and conjugate addition (1,4-addition) is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions, often representing a competition between kinetic and thermodynamic control. youtube.com

Halocyclization of Unsaturated Thioesters

Halocyclization is a powerful synthetic transformation for constructing heterocyclic compounds. chemrxiv.orgchemrxiv.org While historically dominated by oxygen and nitrogen nucleophiles, recent studies have explored the use of the sulfur atom in thioesters as a competent nucleophile in these reactions. acs.orgjst.go.jp Despite the electron-withdrawing nature of the carbonyl group, the sulfur atom in a thioester is sufficiently nucleophilic to participate in cyclization. chemrxiv.orgchemrxiv.org

In the halocyclization of an unsaturated thioester, an electrophilic halogen source (like N-bromoacetamide or N-chlorosuccinimide) first activates the alkene moiety. chemrxiv.orgjst.go.jp The thioester's sulfur atom then acts as an internal nucleophile, attacking the activated double bond to form a cyclic intermediate, typically a five-membered ring (5-exo cyclization). chemrxiv.orgchemrxiv.org This process ultimately yields cyclic halo-sulfides. acs.org

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have provided insight into the reaction pathways. chemrxiv.orgacs.org These studies revealed that the reaction proceeds through the formation of bromonium or chloronium intermediates. acs.orgjst.go.jp The thioester sulfur attacks this intermediate, leading to the formation of cyclic S-heterocycles. acs.orgjst.go.jp Computational analysis has shown that thioesters can be superior nucleophiles compared to traditional sulfides in these transformations. jst.go.jp

The optimization of reaction conditions for the bromocyclization of an alkenoic thioester using N-bromoacetamide (NBA) is summarized in the table below.

| Entry | Brominating Agent | Solvent | Additive (mol%) | Time (h) | Yield (%) |

| 1 | NBS | CH₂Cl₂ | - | 24 | 15 |

| 2 | NBA | CH₂Cl₂ | - | 12 | 85 |

| 3 | NBA | CH₂Cl₂ | HBr (5) | 8 | 90 |

| 4 | NBA | CH₂Cl₂ | NaHCO₃ (aq.) | 24 | No Reaction |

| 5 | DBDMH | CH₂Cl₂ | - | 24 | < 5 |

| Data derived from studies on representative alkenoic thioesters. acs.org |

Radical-Mediated Transformations Involving Thioester Precursors

Thioesters are versatile participants in a range of radical-mediated reactions, serving as both precursors and products. rsc.orgtdl.org These transformations often leverage visible light photoredox catalysis to generate radical species under mild conditions. rsc.org

One significant application is the synthesis of thioesters from thioacids. rsc.org A proposed mechanism involves the formation of a thioacid radical through a single electron transfer (SET) process, which can then engage in a hydrogen atom transfer (HAT) cycle. rsc.org The resulting carbon-centered and sulfur-centered radicals can then couple to form the thioester product. rsc.org Another pathway involves the formation of an electron donor-acceptor (EDA) complex between a thiocarboxylate and an aryl halide, which upon irradiation leads to a thioacid radical and an aryl radical that couple to form an aryl thioester. rsc.org

Thioesters themselves can act as precursors in radical reactions. tdl.org They have been investigated as "radical Weinreb amides" for the synthesis of ketones. tdl.org In this approach, photoredox catalysis is used to generate radicals that can react with the thioester. However, the stability of the thioester under photocatalytic conditions is a critical factor, as some thioesters can be unstable or undergo hydrolysis. tdl.org

Furthermore, radical chemistry has been applied to polymer science through the radical ring-opening polymerization (rROP) of thionolactone monomers. This strategy creates polymers with thioester functionalities directly in the polymer backbone. nih.gov This method is compatible with controlled polymerization techniques like RAFT (reversible addition-fragmentation chain transfer), allowing for the synthesis of well-defined block copolymers. nih.gov

Computational Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is frequently employed to predict the properties of organic compounds, including furan (B31954) derivatives. nih.gov

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization using DFT would determine the most stable three-dimensional conformation of S-(4-methylphenyl) furan-2-carbothioate by finding the minimum energy state. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For similar aromatic thioesters, the HOMO is typically localized on the sulfur atom and the phenyl ring, while the LUMO is often distributed over the furan-carbonyl system.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | Data not available | Energy of the lowest energy electron-accepting orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Data not available | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. |

| Dipole Moment | Data not available | Measures the overall polarity of the molecule. |

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling is a computational technique used to map out the energy profile of a chemical reaction. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, providing insights into reaction rates and mechanisms. For a compound like this compound, this could be applied to study its hydrolysis, oxidation, or reactions with nucleophiles.

Analysis of Electron Delocalization Effects

Electron delocalization, the distribution of electron density over several atoms, is key to the stability and reactivity of aromatic and conjugated systems. Natural Bond Orbital (NBO) analysis is a common method to study these effects. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy from electron delocalization (e.g., π → π* or lp → σ* interactions). In this compound, significant delocalization would be expected across the furan ring, the carbonyl group, the sulfur atom, and the p-tolyl group. Studies on related N-(diethylcarbamothioyl)furan-2-carboxamide have utilized such analyses to understand intramolecular interactions. bohrium.com

Molecular Orbital Characterization

This involves a detailed visualization and analysis of the shape, energy, and composition of the molecular orbitals (MOs), particularly the frontier orbitals (HOMO and LUMO). Plotting these orbitals helps to identify the regions of the molecule most likely to be involved in chemical reactions. The characterization would reveal the specific atomic orbital contributions to each MO, confirming the nucleophilic and electrophilic sites on the molecule.

Quantum Chemical Parameters and Reactivity Descriptors

From the calculated HOMO and LUMO energies, a range of quantum chemical parameters can be derived to describe the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's reactivity profile.

Table 2: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: The values for these parameters are contingent on DFT calculations, which are not available.

Molecular Dynamics (MD) Simulations in Mechanistic Contexts

While DFT calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in an explicit solvent environment. MD simulations could be used to study the conformational flexibility of this compound, its interactions with solvent molecules, or its binding dynamics within a biological target like an enzyme active site. Such studies are valuable for understanding how the molecule behaves in a more realistic, dynamic environment.

Theoretical Spectroscopic Data Prediction (e.g., IR, NMR)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights into their structural and electronic characteristics. For "this compound," theoretical predictions of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be achieved through methods like Density Functional Theory (DFT). These computational approaches allow for the elucidation of spectral features that can aid in the experimental identification and characterization of the compound.

Detailed research findings from computational studies on furan and its derivatives provide a strong foundation for these predictions. For instance, studies on furan, 2-methylfuran (B129897), and 2,5-dimethylfuran (B142691) have utilized the DFT/B3LYP method with a cc-pVTZ basis set to compute harmonic vibrational frequencies and have shown that the attachment of substituent groups influences the vibrational modes of the furan ring. globalresearchonline.net The C-C symmetric and asymmetric stretching vibrations in the furan ring are typically observed in the range of 1033–1414 cm⁻¹. globalresearchonline.net Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR chemical shifts, providing results that are generally in good agreement with experimental data. globalresearchonline.net

Theoretical investigations on related structures, such as N-(thiazol-2-yl)furan-2-carboxamide, have also employed DFT (B3LYP) to analyze their molecular and electronic structures, further validating the use of these methods for predicting spectroscopic data for furan derivatives. nih.gov

The IR spectrum of "this compound" is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The vibrational frequencies can be calculated using DFT methods. The table below presents a hypothetical set of predicted IR absorption bands based on computational studies of analogous structures.

Table 1: Predicted IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100 | Aromatic C-H stretching (furan and phenyl rings) |

| ~1680 | C=O stretching (thioester) |

| ~1590, ~1490 | C=C stretching (aromatic rings) |

| ~1450 | C-H bending (methyl group) |

| ~1150 | C-O-C stretching (furan ring) |

| ~830 | C-H out-of-plane bending (p-substituted phenyl) |

| ~750 | C-S stretching |

The prediction of the carbonyl (C=O) stretching frequency is of particular interest. In thioesters, this band typically appears at a lower wavenumber compared to esters due to the influence of the sulfur atom. The precise position can be sensitive to the electronic effects of the substituents on both the furan and phenyl rings.

The ¹H and ¹³C NMR chemical shifts for "this compound" can be predicted using the GIAO method within a DFT framework. These predictions are crucial for the structural elucidation of the molecule. The expected chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the various functional groups.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Furan H3 | ~7.20 |

| Furan H4 | ~6.60 |

| Furan H5 | ~7.70 |

| Phenyl H (ortho to -S-) | ~7.40 |

| Phenyl H (meta to -S-) | ~7.25 |

| Methyl (-CH₃) | ~2.40 |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Thioester) | ~185.0 |

| Furan C2 | ~145.0 |

| Furan C3 | ~118.0 |

| Furan C4 | ~112.0 |

| Furan C5 | ~150.0 |

| Phenyl C (ipso, attached to -S-) | ~128.0 |

| Phenyl C (ortho to -S-) | ~135.0 |

| Phenyl C (meta to -S-) | ~130.0 |

| Phenyl C (para, attached to -CH₃) | ~140.0 |

| Methyl (-CH₃) | ~21.5 |

It is important to note that the values presented in these tables are theoretical predictions. Actual experimental values may vary depending on the solvent and other experimental conditions. However, these computational predictions provide a robust framework for the interpretation of experimental spectroscopic data for "this compound."

Advanced Research Directions and Future Perspectives

Innovative Synthetic Methodologies for S-(4-methylphenyl) furan-2-carbothioate

The traditional synthesis of S-aryl thioesters often involves the reaction of a thiol with an acyl chloride. For this compound, this would conventionally involve the reaction of 4-methylthiophenol with furan-2-carbonyl chloride. While effective, this method can be limited by the availability and stability of the starting materials.

Future research is likely to focus on more innovative and sustainable synthetic strategies. One promising approach is the direct synthesis from feedstock chemicals. A recently developed method utilizes a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur, facilitated by photocatalyzed hydrogen atom transfer (HAT). organic-chemistry.org This carbonyl thiyl radical-based synthesis offers an alternative to conventional nucleophilic substitution and demonstrates a broad substrate scope. organic-chemistry.org Adapting this methodology to furan-2-carbaldehyde and a suitable alkene in the presence of elemental sulfur and a photo-HAT catalyst could provide a novel and atom-economical route to this compound and its derivatives.

Another innovative direction is the thiol-free synthesis of thioesters. A recent study has demonstrated a photochemical protocol that combines carboxylic acids and aryl halides to produce a diverse array of thioesters. nih.gov In this method, tetramethylthiourea (B1220291) acts as both a sulfur source and a photoreductant to activate the aryl halide. nih.gov Applying this to furan-2-carboxylic acid and a 4-methylphenyl halide could circumvent the use of thiophenols, which are often associated with unpleasant odors and toxicity.

The synthesis of related S-aryl alkylthiosulfinates has been achieved through a one-pot methodology involving thiol oxidation with 1-chlorobenzotriazole, followed by reaction with another thiol. researchgate.net While producing a thiosulfinate rather than a thioester, this highlights the potential for one-pot reactions in creating complex sulfur-containing molecules. Research into one-pot conversions of furan-2-carboxylic acid or its derivatives directly to this compound would represent a significant advancement in efficiency.

| Synthetic Method | Precursors | Key Features | Potential Application to Target Compound |

| Conventional Synthesis | Furan-2-carbonyl chloride, 4-methylthiophenol | Well-established, relies on acyl chloride | Standard route, may have limitations with substrate stability |

| Photocatalyzed HAT | Furan-2-carbaldehyde, alkene, elemental sulfur | Three-component, atom-economical, radical-based | Novel route with high potential for efficiency and scope |

| Thiol-Free Photochemical Synthesis | Furan-2-carboxylic acid, 4-methylphenyl halide, tetramethylthiourea | Avoids use of thiols, mild conditions | Sustainable and potentially safer synthetic pathway |

| One-Pot Oxidation/Coupling | Furan-2-carboxylic acid, 4-methylthiophenol, oxidizing agent | Increased efficiency, reduced workup | Streamlined synthesis, though may require catalyst development |

Design and Synthesis of New Catalytic Systems Incorporating Furan-2-thiocarboxylate Ligands

The furan-2-thiocarboxylate moiety, present in this compound after cleavage of the S-aryl bond, has potential as a ligand in coordination chemistry. The development of new catalytic systems based on metal complexes of this ligand is a promising area of research.

Studies have shown that Cu(I) complexes with furan-2-thiocarboxylate ligands can act as efficient catalysts. rsc.orgresearchgate.net For instance, complexes such as [(PPh₃)₂Cu(fCOS)₂] have been synthesized and demonstrated to be excellent catalysts for azide-alkyne cycloaddition "click" reactions, which are crucial for creating glycoconjugates. rsc.orgresearchgate.net These reactions proceed at room temperature without the need for a base. rsc.org Future work could involve synthesizing analogous complexes using the this compound as a precursor or by directly using furan-2-thiocarboxylate and exploring their catalytic activity in a wider range of organic transformations.

Furthermore, Indium(III) furan-2-thiocarboxylate complexes have been synthesized and characterized. researchgate.net These complexes have shown efficient catalytic activity in multicomponent reactions, such as those initiated by Knoevenagel condensation to produce chromene and imidazopyrimidine derivatives. researchgate.net The design of new catalytic systems could focus on creating heterobimetallic complexes, potentially incorporating a transition metal alongside a main group element like indium, to achieve novel reactivity or selectivity.

The development of non-noble metal catalysts is a significant trend in green chemistry. frontiersin.org Research into iron, cobalt, or copper complexes of furan-2-thiocarboxylate could lead to more economical and sustainable catalysts for various organic reactions, including hydrogenations and oxidations. frontiersin.org

| Metal Center | Ligand System | Demonstrated Catalytic Application | Future Research Direction |

| Copper(I) | Furan-2-thiocarboxylate, phosphine (B1218219) co-ligands | Azide-alkyne cycloaddition ("click" chemistry) | Exploration in other coupling reactions, catalyst optimization |

| Indium(III) | Furan-2-thiocarboxylate, TMEDA co-ligands | Knoevenagel condensation, multicomponent reactions | Synthesis of heterobimetallic catalysts, application in asymmetric synthesis |

| Silver(I) | Furan-2-carboxylate | Antimicrobial and anticancer activity | Investigation of furan-2-thiocarboxylate silver complexes for similar applications |

| Non-noble metals (Fe, Co) | Furan-2-thiocarboxylate | (Projected) Hydrogenation, oxidation | Development of low-cost, sustainable catalysts for industrial applications |

In-depth Mechanistic Studies through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, mechanistic studies could focus on both its formation and its subsequent reactions.

The reactivity of thioesters can be investigated using advanced techniques like Förster Resonance Energy Transfer (FRET) assays. nih.govnih.gov A fluorogenic assay can be designed to continuously monitor the rate of reaction between a thioester and various nucleophiles, providing valuable kinetic data. nih.govnih.gov This could be applied to study the reactivity of this compound towards different nucleophiles, which is essential for understanding its stability and potential applications in acyl transfer reactions.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways. DFT calculations have been used to investigate the pyrolysis of furan (B31954) and its derivatives, determining the energy barriers for different reaction pathways leading to the formation of CO. tandfonline.com A similar approach could be used to model the synthesis of this compound, for example, by mapping the potential energy surface for the reaction of furan-2-carbonyl chloride with 4-methylthiophenol, or for the photocatalyzed three-component synthesis.

Mechanistic studies on the formation of thioester derivatives have highlighted the role of radical intermediates in some synthetic routes. researchgate.net Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to detect and characterize any radical species involved in the innovative synthetic methodologies discussed in section 7.1.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science, enabling the prediction of the biological activity or physical properties of compounds based on their chemical structure. While no specific QSAR studies on this compound have been reported, the principles can be readily applied.

A future QSAR study would involve synthesizing a library of analogues of this compound with variations in the substituents on both the furan and the phenyl rings. The biological activity of these compounds would then be evaluated, for instance, as potential enzyme inhibitors or antimicrobial agents.

The next step would be to calculate a range of molecular descriptors for each analogue, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molar refractivity), and topological indices. researchgate.net Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) would then be used to build a mathematical model correlating these descriptors with the observed biological activity. researchgate.net

Such a QSAR model would provide valuable insights into the structural features that are important for the desired activity. For example, it might reveal that electron-withdrawing groups on the phenyl ring enhance activity, or that the size of the substituent at a particular position is critical. This information would guide the rational design of more potent and selective compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. syrris.com The integration of the synthesis of this compound and its derivatives into a continuous flow system is a key area for future research.

Continuous flow synthesis has been successfully applied to the production of various furan derivatives. For example, a transition-metal-free synthesis of 2,5-diaryl furans has been developed using a continuous-flow setup, resulting in significantly higher yields compared to the batch process. rsc.org Similarly, the nitration of furfural (B47365) to produce key pharmaceutical intermediates has been achieved in a safe and robust continuous flow platform. frontiersin.orgresearchgate.net These examples demonstrate the feasibility of adapting the synthesis of this compound to a flow process.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the generation of compound libraries for screening purposes. syrris.com An automated system could be programmed to synthesize a range of S-aryl furan-2-carbothioates by systematically varying the thiophenol and furan-2-carbonyl chloride precursors. This would be particularly valuable for generating the library of compounds needed for the QSAR studies described in section 7.4. The use of automated flow chemistry can lead to more reproducible results and reduce the time and resources required for library synthesis. syrris.com

| Technology | Key Advantages | Application to this compound Research |

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability | Development of a safe and efficient continuous process for the synthesis of the target compound and its analogues. |

| Automated Synthesis Platforms | High-throughput synthesis, reproducibility | Rapid generation of a library of derivatives for QSAR and structure-activity relationship studies. |

| Integrated Flow and Automation | Telescoped reactions, reduced manual handling | Creation of a fully automated "synthesis-to-screening" workflow for the discovery of new bioactive compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.